Product packaging for 2-(Oxetan-3-yl)ethanamine hydrochloride(Cat. No.:CAS No. 1253526-92-9)

2-(Oxetan-3-yl)ethanamine hydrochloride

Cat. No.: B2627421
CAS No.: 1253526-92-9
M. Wt: 137.61
InChI Key: FUEXFJLVWZULHG-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)ethanamine hydrochloride (CAS 1253526-92-9) is a valuable chemical building block in pharmaceutical research and organic synthesis. The compound features an ethanamine chain linked to an oxetane ring, a structure known to improve key physicochemical properties of drug candidates, such as metabolic stability and solubility . This makes it a versatile scaffold in medicinal chemistry for constructing more complex molecules, particularly in the discovery and development of new therapeutic agents. As a primary amine, it readily undergoes a variety of chemical transformations, including amide bond formation and reductive amination, to introduce the oxetane moiety into target structures . The hydrochloride salt form enhances the compound's stability and handling properties. Researchers utilize this compound in diverse applications, from early-stage hit finding to lead optimization programs. It is commonly used in the synthesis of enzyme inhibitors and in receptor binding assays, where its ability to form hydrogen bonds and ionic interactions can be crucial for targeting specific proteins . Proper storage is essential for maintaining product integrity; it is recommended to keep the material in a dark place under an inert atmosphere, preferably in a freezer at or below -20°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO B2627421 2-(Oxetan-3-yl)ethanamine hydrochloride CAS No. 1253526-92-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxetan-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-2-1-5-3-7-4-5;/h5H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEXFJLVWZULHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxetan 3 Yl Ethanamine Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for the Oxetane-Amine System

Retrosynthetic analysis of 2-(oxetan-3-yl)ethanamine (B582433) reveals several logical bond disconnections that give rise to plausible synthetic routes. The primary disconnection is at the C-C bond between the oxetane (B1205548) ring and the ethylamine (B1201723) side chain. This leads to two main precursor types: an oxetane-containing electrophile and a two-carbon nucleophile, or an oxetane-containing nucleophile and a two-carbon electrophile.

A second key disconnection can be made at the C-N bond of the ethylamine side chain. This suggests a precursor with an oxetanyl-ethyl group that can be functionalized to introduce the amine. This approach often involves the transformation of a functional group, such as a halide or a hydroxyl group, into the desired amine.

Finally, the oxetane ring itself can be considered a point of disconnection, implying a synthesis that constructs the four-membered ring at a later stage from an acyclic precursor. However, for the synthesis of 2-(oxetan-3-yl)ethanamine, strategies that utilize a pre-formed oxetane ring are generally more common and efficient.

These disconnections lead to the exploration of several forward synthetic strategies, including the alkylation of cyanide followed by reduction, the extension of an oxetane-3-carboxaldehyde, and the functionalization of oxetan-3-ylmethanol.

Classical Preparative Routes to 2-(Oxetan-3-yl)ethanamine Precursors

The classical synthesis of 2-(oxetan-3-yl)ethanamine hydrochloride often relies on the construction of key precursors that can be efficiently converted to the final product. These routes typically involve multi-step sequences starting from readily available materials.

Synthesis via Ring-Opening Reactions of Oxetane Derivatives

While the direct synthesis of 2-(oxetan-3-yl)ethanamine via ring-opening of a substituted oxetane is not a commonly reported primary route, the principles of oxetane ring-opening are relevant in understanding potential side reactions and in the synthesis of related structures. The strained four-membered ring of oxetanes can be opened under acidic or nucleophilic conditions. For instance, the reaction of 3-amido oxetanes in the presence of a Lewis acid like In(OTf)₃ can lead to intramolecular ring-opening and cyclization to form oxazolines. While this specific reaction does not yield the target compound, it illustrates the reactivity of the oxetane ring that must be considered during synthesis design.

Amination Strategies for Oxetane-Substituted Systems (e.g., Gabriel, Delepine, reductive amination)

Several classical amination methods can be employed to introduce the primary amine functionality onto an oxetane-substituted precursor.

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides. atlantis-press.comconnectjournals.com In the context of 2-(oxetan-3-yl)ethanamine synthesis, a key intermediate would be 2-(oxetan-3-yl)ethyl halide. This precursor can be reacted with potassium phthalimide to form an N-alkylphthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine, yields the desired primary amine. atlantis-press.com

The Delepine reaction offers an alternative route to primary amines from alkyl halides. wikipedia.orgnrochemistry.com This method involves the reaction of an alkyl halide with hexamethylenetetramine, followed by acidic hydrolysis of the resulting quaternary ammonium (B1175870) salt. nrochemistry.com Similar to the Gabriel synthesis, this would require the preparation of a 2-(oxetan-3-yl)ethyl halide.

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In this approach, an oxetane-containing aldehyde or ketone can be reacted with an amine source, such as ammonia (B1221849), in the presence of a reducing agent. For the synthesis of 2-(oxetan-3-yl)ethanamine, oxetane-3-acetaldehyde would be the ideal precursor. The reaction proceeds via the formation of an imine intermediate which is then reduced in situ to the amine.

Multi-Step Conversions from Readily Available Starting Materials

A practical and widely applicable approach to 2-(oxetan-3-yl)ethanamine involves a multi-step synthesis starting from the commercially available oxetan-3-one. organic-chemistry.org A common strategy involves a chain extension of the ketone, followed by the introduction and/or reduction of a nitrogen-containing functional group.

One such pathway begins with a Wittig reaction or a Horner-Wadsworth-Emmons (HWE) reaction on oxetan-3-one. The HWE reaction, in particular, is often favored for its ability to produce predominantly E-alkenes and for the ease of removal of the phosphate byproduct. wikipedia.org Reaction of oxetan-3-one with a phosphonate ylide, such as diethyl cyanomethylphosphonate, yields (oxetan-3-ylidene)acetonitrile. google.com

This unsaturated nitrile is a key intermediate that can then be reduced to the target amine. The reduction of both the carbon-carbon double bond and the nitrile can be achieved simultaneously using a variety of reducing agents, such as catalytic hydrogenation with palladium on carbon or with Raney nickel. This two-step sequence from oxetan-3-one provides an efficient route to 2-(oxetan-3-yl)ethanamine.

An alternative multi-step synthesis can commence from oxetan-3-ol, which can be synthesized from epichlorohydrin. atlantis-press.com Oxetan-3-ol can be oxidized to oxetan-3-one, which then follows the synthetic route described above. Alternatively, oxetan-3-ol can be converted to a suitable leaving group, such as a tosylate or mesylate, which can then be displaced by a cyanide nucleophile to form oxetane-3-carbonitrile. Homologation of this nitrile would be required to introduce the two-carbon side chain, making this a less direct route compared to the olefination of oxetan-3-one.

A summary of a plausible multi-step synthesis is presented in the table below:

Table 1: Multi-Step Synthesis of this compound

Step Starting Material Reagent(s) Intermediate/Product
1 Oxetan-3-one Diethyl cyanomethylphosphonate, Base (e.g., NaH) (Oxetan-3-ylidene)acetonitrile
2 (Oxetan-3-ylidene)acetonitrile H₂, Pd/C or Raney Ni 2-(Oxetan-3-yl)ethanamine
3 2-(Oxetan-3-yl)ethanamine HCl This compound

Advanced Synthetic Approaches to this compound

While classical methods provide reliable access to this compound, advanced synthetic approaches focus on improving efficiency, selectivity, and the ability to introduce stereocenters.

Stereoselective and Stereospecific Synthesis Considerations

The synthesis of enantiomerically pure 2-(oxetan-3-yl)ethanamine is of significant interest, particularly for its potential applications in pharmaceuticals. Since the target molecule itself is achiral, stereoselectivity would be relevant if substituents were present on the oxetane ring or the side chain, creating chiral centers.

For the synthesis of chiral derivatives, a stereoselective approach could involve the use of a chiral auxiliary. For instance, Ellman's chiral tert-butanesulfinamide has been effectively used for the asymmetric synthesis of chiral amines. osi.lv This would involve the condensation of a chiral sulfinamide with an appropriate oxetane-containing ketone or aldehyde to form a sulfinylimine, followed by diastereoselective reduction and subsequent removal of the auxiliary.

Another strategy would be to start from a chiral precursor. For example, the asymmetric synthesis of chiral oxetan-3-ol derivatives can be achieved through various methods, including kinetic resolution or asymmetric catalysis. These chiral building blocks could then be carried through a synthetic sequence to yield the enantiomerically enriched target amine.

Furthermore, advances in catalytic asymmetric hydrogenation could potentially be applied to the reduction of an enamine precursor derived from an oxetane-containing β-ketoester. This would allow for the direct formation of the chiral amine with high enantioselectivity. While specific examples for 2-(oxetan-3-yl)ethanamine are not prevalent in the literature, these established methodologies for asymmetric amine synthesis provide a clear roadmap for accessing chiral analogues of the title compound.

Optimization of Reaction Conditions and Yields in Academic Gram-Scale Synthesis

The successful synthesis of this compound on a gram scale in an academic setting requires careful optimization of each reaction step to maximize yield and purity. researchgate.netresearchgate.netnih.govresearchgate.net

For the Horner-Wadsworth-Emmons reaction , key parameters to optimize include the choice of base (e.g., NaH, KHMDS, DBU), solvent (e.g., THF, DMF), and reaction temperature. The stoichiometry of the phosphonate reagent and the base is also critical to ensure complete conversion of the oxetan-3-one.

In the catalytic hydrogenation step, the catalyst loading, hydrogen pressure, reaction temperature, and solvent must be carefully controlled. nih.gov For instance, lower temperatures may be required to prevent any potential ring-opening of the sensitive oxetane moiety. The choice of solvent can also influence the reaction rate and selectivity.

Reaction StepParameter to OptimizeDesired Outcome
Horner-Wadsworth-EmmonsBase, Solvent, TemperatureHigh yield of (oxetan-3-ylidene)acetonitrile
Catalytic HydrogenationCatalyst, H2 Pressure, Temperature, SolventHigh yield of 2-(Oxetan-3-yl)ethanamine, preservation of oxetane ring
Hydrochloride Salt FormationSolvent, HCl concentration, TemperatureHigh yield and purity of the final salt

Table 3: Key Optimization Parameters for Gram-Scale Synthesis

The final salt formation requires careful addition of hydrochloric acid to a solution of the purified amine. The choice of solvent for this step is crucial to ensure good recovery of the hydrochloride salt through precipitation. Solvents like isopropanol, ethanol, or diethyl ether are often employed.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Hydrochloride Salt

Effective purification and isolation techniques are essential to obtain the synthetic intermediates and the final product in high purity.

The intermediate, (oxetan-3-ylidene)acetonitrile , can be purified by column chromatography on silica gel. A suitable eluent system, typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is used to separate the product from unreacted starting materials and byproducts.

The free amine, 2-(oxetan-3-yl)ethanamine , obtained after the reduction step, is typically a liquid. It can be purified by distillation under reduced pressure. However, given its basic nature, it is often directly converted to the hydrochloride salt without extensive purification of the free base.

The final product, This compound , is a solid and is typically purified by crystallization or recrystallization . This process not only purifies the compound but also allows for the isolation of a stable, crystalline solid. The choice of solvent for crystallization is critical. A solvent in which the hydrochloride salt has high solubility at elevated temperatures but low solubility at room temperature or below is ideal. Common solvents for the crystallization of amine hydrochlorides include ethanol, isopropanol, or mixtures of alcohols with ethers. The purity of the final product can be assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

CompoundPurification Method
(Oxetan-3-ylidene)acetonitrileColumn Chromatography
2-(Oxetan-3-yl)ethanamine (free base)Distillation (optional)
This compoundCrystallization/Recrystallization

Table 4: Purification Techniques

Chemical Reactivity and Derivatization of 2 Oxetan 3 Yl Ethanamine Hydrochloride

Reactivity of the Primary Amine Moiety in Diverse Chemical Transformations

The primary amine group in 2-(oxetan-3-yl)ethanamine (B582433) serves as a versatile nucleophile, enabling a variety of derivatization strategies. These reactions are fundamental in modifying the compound's structure to achieve desired physicochemical and biological properties.

Acylation and Sulfonylation Reactions for Amide and Sulfonamide Formation

The nucleophilic nature of the primary amine in 2-(oxetan-3-yl)ethanamine allows for straightforward acylation and sulfonylation reactions to form the corresponding amides and sulfonamides.

Acylation Reactions: The reaction of 2-(oxetan-3-yl)ethanamine with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of N-(2-(oxetan-3-yl)ethyl)amides. These reactions typically proceed via a nucleophilic addition-elimination mechanism. For instance, the reaction with acetyl chloride would yield N-(2-(oxetan-3-yl)ethyl)acetamide. The reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The general transformation is as follows:

Reaction with Acyl Chlorides: 2-(Oxetan-3-yl)ethanamine + R-COCl → N-(2-(Oxetan-3-yl)ethyl) R-carboxamide + HCl chemguide.co.ukchemguide.co.ukquora.comshaalaa.comshout.education

Reaction with Acid Anhydrides: 2-(Oxetan-3-yl)ethanamine + (R-CO)₂O → N-(2-(Oxetan-3-yl)ethyl) R-carboxamide + R-COOH

ReagentProductReaction Conditions
Acetyl chlorideN-(2-(oxetan-3-yl)ethyl)acetamideInert solvent, base (e.g., triethylamine)
Benzoyl chlorideN-(2-(oxetan-3-yl)ethyl)benzamideInert solvent, base (e.g., pyridine)
Acetic anhydrideN-(2-(oxetan-3-yl)ethyl)acetamideNeat or in a solvent

Sulfonylation Reactions: Similarly, sulfonamides can be synthesized by reacting 2-(oxetan-3-yl)ethanamine with sulfonyl chlorides. This reaction, often referred to as the Hinsberg test for primary amines, results in the formation of a sulfonamide that is soluble in alkali. The reaction with benzenesulfonyl chloride, for example, would produce N-(2-(oxetan-3-yl)ethyl)benzenesulfonamide doubtnut.com.

ReagentProductReaction Conditions
Methanesulfonyl chlorideN-(2-(oxetan-3-yl)ethyl)methanesulfonamideAqueous base or aprotic solvent with a tertiary amine base
p-Toluenesulfonyl chlorideN-(2-(oxetan-3-yl)ethyl)-4-methylbenzenesulfonamideAqueous base or aprotic solvent with a tertiary amine base
Benzenesulfonyl chlorideN-(2-(oxetan-3-yl)ethyl)benzenesulfonamideAqueous base or aprotic solvent with a tertiary amine base

Alkylation and Reductive Amination Strategies for Secondary and Tertiary Amine Synthesis

The synthesis of secondary and tertiary amines from 2-(oxetan-3-yl)ethanamine can be achieved through direct alkylation or reductive amination.

Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. Careful control of stoichiometry and reaction conditions is necessary to favor the desired product.

Reductive Amination: A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination wikipedia.orglibretexts.orgmdma.chrsc.orgfrontiersin.org. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting 2-(oxetan-3-yl)ethanamine with an aldehyde or ketone, followed by in-situ reduction of the intermediate. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

The general scheme for the synthesis of a secondary amine via reductive amination is: 2-(Oxetan-3-yl)ethanamine + RCHO → [Imine intermediate] --(Reducing Agent)--> N-alkyl-2-(oxetan-3-yl)ethanamine

Carbonyl CompoundReducing AgentProduct
FormaldehydeNaBH₃CNN,N-dimethyl-2-(oxetan-3-yl)ethanamine
AcetaldehydeNaBH(OAc)₃N-ethyl-2-(oxetan-3-yl)ethanamine
AcetoneNaBH₄N-isopropyl-2-(oxetan-3-yl)ethanamine

Formation of Imines, Enamines, and Related Derivatives

The primary amine of 2-(oxetan-3-yl)ethanamine can react with carbonyl compounds to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a reversible process.

With aldehydes and non-enolizable ketones, imines are the primary products. If the carbonyl compound is enolizable, the initially formed iminium ion can be deprotonated at the α-carbon to yield an enamine.

Ureation, Thioureation, and Guanidylation Reactions

Ureation and Thioureation: The reaction of 2-(oxetan-3-yl)ethanamine with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These reactions are generally high-yielding and proceed through the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate.

Urea formation: 2-(Oxetan-3-yl)ethanamine + R-NCO → 1-R-3-(2-(oxetan-3-yl)ethyl)urea

Thiourea formation: 2-(Oxetan-3-yl)ethanamine + R-NCS → 1-R-3-(2-(oxetan-3-yl)ethyl)thiourea arkat-usa.org

ReagentProduct
Phenyl isocyanate1-Phenyl-3-(2-(oxetan-3-yl)ethyl)urea
Methyl isothiocyanate1-Methyl-3-(2-(oxetan-3-yl)ethyl)thiourea

Guanidylation: Guanidine derivatives can be prepared by reacting 2-(oxetan-3-yl)ethanamine with a guanidylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride. This reaction introduces the guanidinium group, which can significantly alter the basicity and biological activity of the parent molecule.

Transformations Involving the Oxetane (B1205548) Ring System

The oxetane ring in 2-(oxetan-3-yl)ethanamine is a strained four-membered ether. While generally more stable than the corresponding epoxide, it is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or nucleophiles.

Ring-Opening Reactions under Acidic and Basic Conditions (non-polymerization contexts)

Acidic Conditions: Under acidic conditions, the oxygen atom of the oxetane ring can be protonated, which activates the ring towards nucleophilic attack. The ring-opening can proceed via an Sₙ1 or Sₙ2-like mechanism, depending on the substitution pattern of the oxetane and the nature of the nucleophile. For 3-substituted oxetanes, the attack of a nucleophile can lead to the formation of a 1,3-diol derivative. The regioselectivity of the ring-opening is influenced by both steric and electronic factors. It has been noted that 3,3-disubstituted oxetanes with an internal nucleophile, such as an amine, may more readily undergo ring-opening under acidic conditions nih.gov.

Basic Conditions: The oxetane ring is generally stable under basic conditions. Ring-opening requires a strong nucleophile and often elevated temperatures. The reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking one of the methylene (B1212753) carbons of the oxetane ring, leading to the cleavage of a C-O bond.

The table below summarizes the expected products from the ring-opening of a generic N-substituted 2-(oxetan-3-yl)ethanamine derivative under different conditions.

ConditionsNucleophileExpected Product
Aqueous Acid (e.g., HCl)H₂O3-(2-aminoethyl)propane-1,3-diol derivative
Anhydrous HBrBr⁻1-bromo-3-(2-aminoethyl)propan-3-ol derivative
Strong Base (e.g., NaOCH₃ in CH₃OH)CH₃O⁻1-(2-aminoethyl)-3-methoxypropan-3-ol derivative

Functionalization of the Oxetane Ring through C-H Activation or Halogenation

Direct functionalization of the oxetane ring in 2-(oxetan-3-yl)ethanamine hydrochloride via C-H activation or halogenation is not extensively documented in publicly available research. However, studies on related oxetane derivatives provide insights into potential reactive pathways.

C-H Activation:

Research on the C-H functionalization of oxetanes has primarily focused on the activation of C-H bonds at the 2-position, adjacent to the ring oxygen, due to the activating effect of the oxygen atom. For instance, photocatalytic methods have been developed for the direct arylation of oxetanes at the C2 position. These reactions often proceed via radical intermediates. The introduction of substituents at the 3-position, such as the ethanamine group in the target molecule, could sterically hinder access to the C2 and C4 positions, potentially reducing reactivity or altering regioselectivity.

Recent methodologies have also explored C-H alkylation of sp3 carbons through a combination of photoredox, nickel, and hydrogen-atom transfer catalysis acs.org. While not specifically demonstrated on 2-(oxetan-3-yl)ethanamine, these advanced techniques offer potential avenues for the late-stage functionalization of the oxetane core in complex molecules nih.gov. The presence of the amine functionality, even in its protected or protonated form, would need to be considered for its potential to coordinate with catalysts or influence the electronic environment of the oxetane ring.

Halogenation:

Direct halogenation of the oxetane ring in saturated systems is not a common transformation. However, halogenated oxetanes are often synthesized through cyclization of appropriately functionalized acyclic precursors. For instance, 3-halooxetanes can be prepared and subsequently used in cross-coupling reactions to introduce aryl or other substituents at the 3-position google.com. If direct halogenation of the this compound were to be attempted, harsh conditions would likely be required, which could lead to ring-opening or other side reactions, especially given the presence of the acidic proton and the nucleophilic chloride counter-ion.

Stability and Ring Strain Considerations in Chemical Transformations

The reactivity of oxetanes is significantly influenced by their inherent ring strain, which is approximately 25.5 kcal/mol, comparable to that of oxiranes beilstein-journals.org. This strain makes the oxetane ring susceptible to ring-opening reactions, particularly under acidic conditions researchgate.net.

For this compound, the presence of the ammonium salt on the side chain is a critical factor influencing the stability of the oxetane ring. The acidic proton of the hydrochloride salt can potentially act as an intramolecular catalyst, promoting ring-opening reactions. It has been noted that 3,3-disubstituted oxetanes containing an internal nucleophile, such as an amine, are more prone to ring-opening under acidic conditions acs.org. Although the primary amine in the subject compound is protonated, a dynamic equilibrium will exist, providing a certain concentration of the free amine which can act as an internal nucleophile.

The stability of the oxetane core is also dependent on the substitution pattern. While 3,3-disubstituted oxetanes are generally more stable, monosubstituted oxetanes, such as the title compound, can exhibit lower stability researchgate.net. However, comprehensive studies on a wide range of 3,3-disubstituted oxetanes have demonstrated a significant tolerance of the oxetane core to various reaction conditions, including those that are basic, and some that are mildly acidic chemrxiv.org. This suggests that under carefully controlled conditions, derivatization of the amine functionality of 2-(oxetan-3-yl)ethanamine might be possible without disrupting the oxetane ring.

The table below summarizes the general stability of the oxetane ring under different conditions, which can be extrapolated to this compound, keeping in mind the potential for intramolecular catalysis.

ConditionGeneral Oxetane Ring StabilityConsiderations for this compound
Strongly Acidic (e.g., concentrated H₂SO₄, HCl)Prone to rapid ring-openingHighly likely to undergo intramolecularly catalyzed ring-opening.
Mildly Acidic (e.g., dilute acids, Lewis acids)Susceptible to ring-opening, rate is substrate-dependentPotential for intramolecular catalysis exists; reaction conditions must be carefully controlled.
Basic (e.g., NaOH, KOtBu)Generally stableThe free amine form would be present, but the oxetane ring is expected to be stable.
Nucleophilic (e.g., organometallics, amines)Ring-opening can occur, often requiring activationThe free amine could potentially react intermolecularly if not protonated.
Reductive (e.g., LiAlH₄, H₂/Pd)Generally stable, though some reductants can induce ring-opening at elevated temperaturesThe oxetane ring is expected to be stable under standard catalytic hydrogenation conditions.
Oxidative (e.g., KMnO₄, PCC)Generally stableThe primary amine would be susceptible to oxidation.

Tandem and Cascade Reactions Utilizing this compound as a Key Component

While specific examples of tandem and cascade reactions starting directly with this compound are not readily found in the literature, the unique structural features of this molecule make it a plausible candidate for such transformations. The presence of both a nucleophilic amine (in its free base form) and an electrophilic oxetane ring within the same molecule sets the stage for intramolecular reactions that can be triggered by an external reagent.

Research on related 3-aminooxetanes has demonstrated their utility in tandem reactions. For instance, a one-pot, two-step process involving the amide formation of 3-(methylamino)oxetane followed by a base-induced intramolecular oxetane ring-opening has been reported to generate polycyclic heterocycles beilstein-journals.org. This suggests that 2-(oxetan-3-yl)ethanamine, after conversion to an amide or other suitable derivative, could undergo similar intramolecular cyclizations.

Furthermore, 3-oxetanone is a versatile starting material for cascade reactions that produce complex spirocyclic systems. Copper-catalyzed four-component reactions of a 1,2-amino alcohol, 3-oxetanone, formaldehyde, and an alkyne lead to the formation of 3-oxetanone-derived N-propargyl spirooxazolidines mdpi.com. Although this does not directly involve 2-(oxetan-3-yl)ethanamine, it highlights the potential of the oxetane core to participate in complex, multi-step transformations.

A plausible, though hypothetical, tandem reaction involving 2-(oxetan-3-yl)ethanamine (as the free base) could be initiated by an acylation of the primary amine with a reagent that also contains an electrophilic center. Subsequent intramolecular attack of the oxetane oxygen or the newly formed amide nitrogen could lead to the formation of a bicyclic or spirocyclic product. The feasibility of such a reaction would depend on the relative reactivity of the different nucleophilic and electrophilic sites in the molecule and the specific reaction conditions employed.

Mechanism-Based Studies of Key Reactions Involving the Compound

Detailed mechanistic studies, such as kinetic investigations and isotopic labeling, specifically for reactions involving this compound are scarce in the scientific literature. However, the general mechanisms of key reactions of oxetanes, particularly ring-opening, have been studied, and these can provide a framework for understanding the behavior of this specific compound.

Kinetic Investigations of Reaction Rates and Orders

Kinetic studies on the solvolysis of various substituted oxetanes would be instrumental in determining the reaction mechanism of ring-opening. For a reaction proceeding through an SN1-like mechanism, the rate-determining step would be the formation of a carbocation intermediate upon cleavage of a C-O bond of the oxetane ring. The rate of such a reaction would be expected to be first order with respect to the oxetane and independent of the concentration of the nucleophile. The stability of the potential carbocation at the 3-position of the oxetane ring would be a key factor.

Conversely, an SN2-like mechanism would involve a direct attack of a nucleophile on one of the oxetane ring carbons, with the rate being dependent on the concentrations of both the oxetane and the nucleophile (second-order kinetics). The steric hindrance around the electrophilic carbons of the oxetane ring would significantly influence the reaction rate in an SN2 pathway.

In the case of this compound, the potential for intramolecular acid catalysis complicates the kinetic profile. The rate of ring-opening could exhibit a complex dependence on pH and the concentration of the substrate. Kinetic studies on the acid-catalyzed hydrolysis of oxetanes have shown that the reaction is facilitated by protonation of the ring oxygen, which makes it a better leaving group libretexts.orgmasterorganicchemistry.com.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. For reactions of this compound, several isotopic labeling strategies could provide valuable mechanistic insights.

Deuterium Labeling:

To distinguish between SN1 and SN2 pathways in a ring-opening reaction with a nucleophile, the solvent kinetic isotope effect (KIE) could be measured. For example, comparing the rate of solvolysis in H₂O versus D₂O can indicate the degree of proton transfer in the transition state.

Furthermore, deuterium labeling of the oxetane ring itself could provide information about the site of nucleophilic attack. For instance, if the ring-opening is studied with an external nucleophile, selective deuteration at the C2 and C4 positions of the oxetane ring would allow for the determination of the regioselectivity of the attack by analyzing the position of the deuterium in the final product using techniques like NMR spectroscopy or mass spectrometry.

A hypothetical isotopic labeling experiment to probe the mechanism of acid-catalyzed ring-opening of 2-(oxetan-3-yl)ethanamine in the presence of water is outlined below:

Isotopically Labeled ReactantReactionExpected Outcome for SN1-like MechanismExpected Outcome for SN2-like MechanismInformation Gained
2-(Oxetan-3-yl)ethanamine in H₂¹⁸OAcid-catalyzed hydrolysisIncorporation of ¹⁸O into the diol product, potentially at both hydroxyl groups if a symmetric intermediate is formed.Incorporation of ¹⁸O exclusively at the hydroxyl group resulting from the attack of water.Distinguishes between a dissociative and an associative mechanism.
2-(Oxetan-3-yl-2,2,4,4-d₄)ethanamineAcid-catalyzed ring-opening with a nucleophile (Nu⁻)The position of the deuterium atoms in the product would reveal the site of nucleophilic attack. If attack is at C2, the deuterium would be on the carbon bearing the nucleophile.Similar to SN1, the position of deuterium would indicate the site of attack. Steric hindrance would favor attack at the less substituted carbon.Provides information on the regioselectivity of the ring-opening reaction.

Such studies, while not yet reported for this compound, would be crucial for a comprehensive understanding of its chemical reactivity and for the rational design of synthetic transformations involving this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the definitive structural analysis of 2-(Oxetan-3-yl)ethanamine (B582433) hydrochloride, offering insights into its atomic arrangement and dynamic properties.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, specific signals correspond to the distinct chemical environments of the protons. For instance, the protons on the oxetane (B1205548) ring typically appear as multiplets due to complex spin-spin coupling. The methylene (B1212753) protons adjacent to the oxygen atom in the oxetane ring are expected to resonate at a different frequency compared to the other ring protons. researchgate.net Similarly, the protons of the ethylamine (B1201723) side chain will have characteristic chemical shifts.

In the ¹³C NMR spectrum, each unique carbon atom gives rise to a distinct signal. The carbon atoms of the oxetane ring, particularly those bonded to oxygen, will be deshielded and appear at a lower field. organicchemistrydata.org The chemical shifts of the ethylamine side chain carbons provide further structural confirmation. docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Oxetan-3-yl)ethanamine

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxetane CH₂ (adjacent to O)~4.5 - 4.8~70 - 75
Oxetane CH~3.0 - 3.5~35 - 40
Ethyl CH₂ (adjacent to oxetane)~1.8 - 2.2~30 - 35
Ethyl CH₂ (adjacent to NH₂)~2.8 - 3.2~40 - 45

Note: These are estimated values and can vary based on the solvent and other experimental conditions. pdx.edu

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the ethylamine side chain and the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the ethylamine side chain to the oxetane ring. For example, correlations would be expected between the protons on the ethyl group and the carbons of the oxetane ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the molecule. rsc.org

Expected 2D NMR Correlations for 2-(Oxetan-3-yl)ethanamine

2D NMR ExperimentExpected Correlations
COSYCorrelations between adjacent protons in the ethylamine chain and within the oxetane ring.
HSQCDirect correlation between each proton and its attached carbon.
HMBCCorrelations between the ethylamine protons and the oxetane carbons, and vice-versa.
NOESYThrough-space correlations between protons that are close in space, revealing conformational details.

The oxetane ring is not planar and can undergo conformational changes. Variable temperature (VT) NMR studies can provide valuable information about these dynamics. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or signal broadening. These changes can indicate the presence of different conformers in equilibrium and allow for the determination of the energetic barriers between them. For instance, at low temperatures, the interconversion between different ring puckering conformations of the oxetane may slow down, potentially leading to the observation of distinct signals for each conformer. nih.gov

Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of 2-(Oxetan-3-yl)ethanamine hydrochloride, confirming its atomic composition. The experimentally measured exact mass should be in close agreement with the theoretically calculated mass.

Theoretical Exact Mass for 2-(Oxetan-3-yl)ethanamine [M+H]⁺

Molecular FormulaCalculated Exact Mass
C₅H₁₂NO⁺102.0919

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). unt.edupurdue.edu This technique provides detailed structural information by revealing the characteristic fragmentation patterns of the molecule. nih.govresearchgate.net For 2-(Oxetan-3-yl)ethanamine, common fragmentation pathways would likely involve cleavage of the ethylamine side chain and opening of the oxetane ring. The analysis of these fragments helps to confirm the connectivity of the molecule. researchgate.netresearchgate.netmdpi.com

Plausible Fragmentation Pathways for 2-(Oxetan-3-yl)ethanamine in MS/MS

Precursor Ion (m/z)Plausible Fragment Ion (m/z)Neutral Loss
102.091985.0657NH₃ (Ammonia)
102.091974.0602C₂H₄ (Ethene)
102.091957.0704C₂H₅NO (Acetamide)
102.091944.0497C₃H₆O (Propylene oxide)

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a spectrum is produced that is unique to the compound's molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For this compound, characteristic absorption bands would be expected for the amine, alkane, and ether functionalities. While a specific spectrum for this compound is not publicly available, a hypothetical FT-IR data table is presented below based on known frequencies for similar functional groups.

Functional Group Expected Vibrational Mode Anticipated Wavenumber (cm⁻¹)
Primary Amine (R-NH₃⁺)N-H stretching2800-3200 (broad)
N-H bending1500-1600
Alkane (C-H)C-H stretching2850-2960
C-H bending1350-1470
Oxetane Ring (C-O-C)C-O stretching (ether)950-985
Ring strain vibrations~900

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the carbon-carbon backbone and the symmetric vibrations of the oxetane ring.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction of the Hydrochloride Salt and its Derivatives

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. This would unequivocally confirm the connectivity of the atoms and the stereochemistry of the molecule.

Analysis of Hydrogen Bonding Networks and Crystal Packing

As a hydrochloride salt, this compound is expected to form extensive hydrogen bonding networks in the solid state. The ammonium (B1175870) cation (R-NH₃⁺) can act as a hydrogen bond donor, while the chloride anion (Cl⁻) and the oxygen atom of the oxetane ring can act as hydrogen bond acceptors. The analysis of the crystal structure would reveal the specific hydrogen bonding motifs and how the individual molecules pack together to form the crystal lattice. This information is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Chromatographic and Purity Assessment Techniques for Research-Grade Materials

To ensure the quality and purity of research-grade this compound, various chromatographic techniques would be employed. These methods separate the target compound from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) is a common technique for purity assessment. A suitable HPLC method would involve selecting an appropriate stationary phase (e.g., a C18 column) and a mobile phase that provides good resolution between the main compound and any potential impurities. A patent for the detection of a similar small molecule, 2-chloroethylamine (B1212225) hydrochloride, suggests that a reversed-phase HPLC method with UV detection could be effective. google.com The retention time of the main peak would be used to identify the compound, and the peak area would be used to quantify its purity.

Another technique that could be utilized is Thin-Layer Chromatography (TLC), which is a simpler and faster method for a qualitative assessment of purity. Different solvent systems can be tested to achieve good separation.

The purity of the final product would typically be reported as a percentage, determined by the area of the main peak in the HPLC chromatogram relative to the total area of all peaks. For high-purity research-grade materials, a purity of ≥98% is often required.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of both the purity and the enantiomeric composition of chiral compounds like this compound. Its versatility allows for the development of specific methods tailored to separate the main compound from any process-related impurities and to resolve its enantiomers.

For purity assessment, a reversed-phase HPLC method is typically employed. This involves a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The method is validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. thermofisher.com

Illustrative HPLC Method Parameters for Purity Analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

This method would be expected to show a primary peak for this compound, with any impurities appearing as separate, smaller peaks. The purity is then calculated based on the relative peak areas.

Enantiomeric Excess Determination is crucial for chiral molecules, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the method of choice for this determination. nih.govmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of amines. researchgate.net

Hypothetical Chiral HPLC Method Parameters:

ParameterCondition
Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 5 µL

Under such conditions, the two enantiomers of 2-(Oxetan-3-yl)ethanamine would elute at different retention times. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula:

e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Expected Results from HPLC Analysis:

Analysis TypeParameterSpecification
Purity AssessmentPurity≥ 99.0%
Individual Impurity≤ 0.1%
Enantiomeric ExcessEnantiomeric Excess≥ 99.5%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC-MS is instrumental in identifying potential volatile byproducts, starting materials, or residual solvents. ajrconline.org The separation capabilities of GC coupled with the structural elucidation power of MS allow for the confident identification of trace-level impurities.

Due to the polar nature and low volatility of the hydrochloride salt, derivatization is often necessary to make the analyte suitable for GC analysis. Silylation or acylation are common derivatization techniques for amines.

Potential Volatile Byproducts that could be identified by GC-MS might include precursors from the synthesis, such as oxetan-3-one or related intermediates, or byproducts from side reactions.

Illustrative GC-MS Method Parameters:

ParameterCondition
GC Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
MS Source Temp 230 °C
Scan Range m/z 40-450

The resulting mass spectra of any identified byproducts would be compared against spectral libraries (e.g., NIST) for identification. The fragmentation patterns would provide key structural information. For instance, the presence of an oxetane ring might be suggested by characteristic neutral losses.

Table of Potential Volatile Byproducts and their Expected GC-MS Signatures:

Compound NamePotential OriginExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
Oxetan-3-oneStarting material7244, 43, 28
3-Chloro-1-propanolReagent byproduct94/9677, 57, 45
TriethylamineReagent10186, 72, 58

Applications of 2 Oxetan 3 Yl Ethanamine Hydrochloride in Academic Research and Discovery

Utilization as a Chiral Scaffold in Asymmetric Synthesis

Asymmetric synthesis relies on the use of chiral molecules to control the stereochemical outcome of a reaction. Chiral amines, in particular, are frequently employed as chiral auxiliaries, ligands for metal catalysts, or as organocatalysts themselves.

Synthesis of Chiral Ligands and Catalysts for Enantioselective Transformations

The primary amine functionality of 2-(Oxetan-3-yl)ethanamine (B582433) could theoretically be incorporated into various ligand frameworks, such as phosphine-amine or diamine ligands. These ligands, when complexed with transition metals, could potentially catalyze a range of enantioselective transformations. However, no specific examples of such ligands or their catalytic performance have been reported in the reviewed literature.

Construction of Enantiomerically Pure Building Blocks for Complex Molecule Synthesis

Chiral building blocks are essential for the synthesis of complex molecules with defined stereochemistry. 2-(Oxetan-3-yl)ethanamine hydrochloride, being a chiral amine, could serve as a precursor to more elaborate enantiomerically pure structures. For instance, it could be derivatized to introduce other functional groups, thereby creating a versatile chiral synthon. Nevertheless, published synthetic routes detailing the use of this compound for the construction of specific complex molecules are not available.

Role in the Design and Synthesis of Advanced Organic Materials Precursors

The unique properties of the oxetane (B1205548) ring, such as its polarity and conformational rigidity, make it an attractive component for advanced organic materials.

Monomer Integration in Polymer Chemistry Research (non-biological polymers)

The amine group of 2-(Oxetan-3-yl)ethanamine could potentially be used to incorporate the oxetane moiety into polymer backbones, for example, through the formation of polyamides or polyimines. Such polymers might exhibit interesting thermal or mechanical properties. However, there is no evidence in the literature of this specific monomer being used in polymerization reactions.

Scaffolds for Optoelectronic or Self-Assembling Materials Studies

The defined three-dimensional structure of the oxetane ring could serve as a scaffold to control the spatial arrangement of chromophores or other functional units in optoelectronic or self-assembling materials. The amine group would provide a convenient point of attachment for these units. At present, no studies have been published that explore this potential application for 2-(Oxetan-3-yl)ethanamine.

Integration into Complex Molecular Architectures for Chemical Probe Development (non-biological probes)

Chemical probes are molecules used to study and manipulate chemical systems. The oxetane unit could be incorporated into a probe's structure to influence its properties, such as solubility or binding affinity. The amine group would allow for its conjugation to reporter groups or other molecular fragments. There is currently no research available describing the use of this compound in the development of non-biological chemical probes.

Fluorescent Probes for Chemical Detection and Sensing (non-biological targets)

While direct applications of this compound as a fluorescent probe are not extensively documented, its structural components, particularly the amine group, make it a viable candidate for derivatization into fluorescent chemosensors. The amine functionality provides a reactive handle for the attachment of fluorophores.

The primary amine of 2-(Oxetan-3-yl)ethanamine can be readily functionalized with various fluorescent moieties to create probes for the detection of non-biological targets such as metal ions. The oxetane ring, with its polar nature, can influence the solubility and photophysical properties of the resulting sensor molecule.

Table 1: Potential Fluorophores for Derivatization of 2-(Oxetan-3-yl)ethanamine

Fluorophore ClassPotential Attachment ChemistryTarget Analytes (Non-biological)
NaphthalimideAmide bond formationMetal ions (e.g., Zn²⁺, Cu²⁺)
CoumarinAmide or imine formationpH, metal ions
RhodamineAmide bond formation (ring-opening)Metal ions (e.g., Fe³⁺, Hg²⁺)
DansylSulfonamide bond formationMetal ions, environmental pollutants

The design of such probes often relies on a photoinduced electron transfer (PET) mechanism. In the absence of the target analyte, the lone pair of electrons on the amine can quench the fluorescence of the attached fluorophore. Upon binding of a target, such as a metal ion, to a chelating site that includes the amine, this PET process can be inhibited, leading to a "turn-on" fluorescent response. The oxetane group can play a secondary role in modulating the binding affinity and selectivity of the sensor.

Spin Labels for Biophysical Studies of Macromolecular Structure and Dynamics (non-drug related contexts)

The oxetane motif has shown significant promise in the design of nitroxide spin labels for use in Electron Paramagnetic Resonance (EPR) spectroscopy. These spin labels are paramagnetic molecules that can be site-specifically introduced into macromolecules, providing valuable information about their structure, dynamics, and environment.

Research has demonstrated that incorporating an oxetane ring into the structure of a spin label can enhance its properties. Specifically, a bis-spiro-oxetane pyrroline (B1223166) nitroxide radical has been synthesized and studied. rsc.org The oxetane's ability to act as a hydrogen-bond acceptor is a key feature. rsc.org This interaction with the surrounding matrix, such as a protein or nucleic acid, can lead to a more rigid and defined orientation of the spin label, which in turn can provide more precise structural information.

The strained C-O-C bond angle of approximately 90° in the oxetane ring makes it an excellent hydrogen-bond acceptor. rsc.org This property can lead to stronger interactions with the local environment, which can be advantageous for certain EPR experiments that rely on the immobilization of the spin label.

While this compound itself is not a spin label, its amine group provides a straightforward point of attachment for a nitroxide moiety. The resulting oxetane-containing spin label could then be used to study the structure and dynamics of various macromolecules in non-drug related contexts.

Table 2: Comparison of Properties of Oxetane-Containing Spin Labels

PropertyStandard Nitroxide Spin LabelsOxetane-Containing Spin LabelsReference
Hydrogen Bonding CapabilityModerateEnhanced rsc.org
Environmental SensitivityGoodPotentially enhanced due to polarity
Synthetic AccessibilityWell-establishedRequires specialized building blocks

Development of Novel Heterocyclic Systems Incorporating the Oxetane-Amine Motif

This compound serves as a valuable building block for the synthesis of more complex heterocyclic systems. The primary amine is a versatile functional group that can participate in a wide range of chemical transformations, allowing for the construction of novel molecular scaffolds.

One common approach involves the reaction of the amine with various electrophiles to form new ring systems. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles such as pyrazines, imidazoles, or diazepines, all of which would be appended with the oxetane-ethyl side chain.

The oxetane moiety in these new heterocyclic systems can impart desirable physicochemical properties, such as increased aqueous solubility and metabolic stability, which are often sought after in materials science and other areas of chemical research. The three-dimensional nature of the oxetane ring can also influence the conformational preferences of the resulting molecules.

Applications in Supramolecular Chemistry Research and Host-Guest Systems

The structural features of this compound make it an intriguing component for the design of host-guest systems in supramolecular chemistry. The amine group can be incorporated into larger macrocyclic structures, such as crown ethers or cryptands, which are known for their ability to selectively bind guest molecules and ions.

The synthesis of such host molecules would involve reacting 2-(Oxetan-3-yl)ethanamine or a derivative as one of the components in a macrocyclization reaction. The presence of the oxetane ring within the macrocyclic framework could influence the size and shape of the binding cavity, as well as the solubility of the host molecule.

Theoretical and Computational Studies of 2 Oxetan 3 Yl Ethanamine Hydrochloride

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of solvent or other environmental effects.

Density Functional Theory (DFT) is a widely used quantum chemical method for geometry optimization and conformational analysis. By employing a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the lowest energy (most stable) three-dimensional structure of 2-(Oxetan-3-yl)ethanamine (B582433) hydrochloride can be determined. The process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found.

Conformational analysis would involve identifying various possible spatial arrangements (conformers) of the molecule, arising from rotation around single bonds, such as the C-C bond of the ethylamine (B1201723) side chain. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. For 2-(Oxetan-3-yl)ethanamine hydrochloride, key dihedral angles to consider would be those involving the oxetane (B1205548) ring and the ethylamine substituent.

Table 1: Hypothetical Calculated Geometric Parameters for this compound (Note: This data is illustrative and not from a published study)

ParameterValue
C-O bond length (oxetane)1.45 Å
C-C bond length (oxetane)1.54 Å
C-C-C bond angle (oxetane)88.5°
C-O-C bond angle (oxetane)91.2°
C-N bond length1.48 Å

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is likely to be localized on the lone pairs of the oxygen and nitrogen atoms, while the LUMO may be distributed across the sigma anti-bonding orbitals. A larger HOMO-LUMO gap would suggest higher kinetic stability.

Table 2: Hypothetical FMO Energies for this compound (Note: This data is illustrative and not from a published study)

OrbitalEnergy (eV)
HOMO-8.5
LUMO2.1
HOMO-LUMO Gap10.6

Quantum chemical calculations can predict spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry, their NMR chemical shifts can be predicted. These predictions can aid in the assignment of experimental NMR spectra.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to atomic displacements yields the vibrational frequencies. These correspond to the peaks observed in an infrared (IR) spectrum. The calculated frequencies can help in assigning the vibrational modes of the molecule, such as the characteristic stretching and bending modes of the oxetane ring and the amine group.

Molecular Dynamics Simulations for Solution Behavior and Conformational Ensemble Analysis

While quantum chemical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule in a solvent, providing insights into its dynamics and interactions with the surrounding environment.

In an MD simulation of this compound in water, the interactions between the molecule and water molecules would be modeled using a force field. The simulation would track the positions and velocities of all atoms over time, revealing the conformational flexibility of the molecule in solution. This allows for the analysis of the conformational ensemble, which is the collection of all conformations the molecule adopts in solution and their relative populations. Such simulations can also provide information on the solvation shell around the molecule and the nature of hydrogen bonding between the amine and oxetane groups and water.

Reaction Mechanism Predictions and Energy Landscapes using Computational Chemistry

Computational chemistry can be used to explore potential reaction pathways involving this compound. For instance, the mechanism of a particular synthetic step or a metabolic transformation could be investigated. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition state structures that connect them.

By calculating the energies of these species, an energy landscape for the reaction can be constructed. The height of the energy barrier (the energy of the transition state relative to the reactants) determines the reaction rate. This information is valuable for understanding the feasibility of a reaction and for designing more efficient synthetic routes.

Prediction of Spectroscopic Properties from First Principles for Enhanced Characterization

The prediction of spectroscopic properties from first principles (ab initio quantum chemistry) provides a powerful tool for the characterization of new or complex molecules. By solving the Schrödinger equation for the molecule, a wide range of spectroscopic properties can be calculated without relying on empirical parameters.

For this compound, this could involve the calculation of its UV-Vis spectrum by determining the energies of its electronic excited states. Similarly, more accurate predictions of NMR and IR spectra can be achieved with higher levels of theory and by including solvent effects. The close agreement between predicted and experimental spectra would provide a high degree of confidence in the structural assignment of the molecule.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Methodological Advances for the Compound

While a direct, peer-reviewed synthesis for 2-(Oxetan-3-yl)ethanamine (B582433) hydrochloride is not extensively documented, its preparation can be logically derived from established methodologies for similar oxetane-containing structures. A key methodological advance lies in the synthesis of crucial precursors, such as 2-(oxetan-3-ylidene)acetonitrile (B1423708), from commercially available oxetan-3-one. One documented procedure involves the Horner-Wadsworth-Emmons reaction of oxetan-3-one with diethyl cyanomethylphosphonate in the presence of a base like sodium hydride to yield the α,β-unsaturated nitrile. chemicalbook.com

The subsequent and most critical transformation is the reduction of the nitrile group and the exocyclic double bond of 2-(oxetan-3-ylidene)acetonitrile to the corresponding primary amine. Catalytic hydrogenation is a well-established and efficient method for such reductions. Catalysts such as nickel/chromium oxide (Ni/Cr2O3), nickel/alumina (Ni/Al2O3), or palladium on carbon (Pd/C) are known to be effective for the reduction of nitriles to primary amines. iaea.org The final step would involve the treatment of the resulting free amine, 2-(oxetan-3-yl)ethanamine, with hydrochloric acid to afford the stable hydrochloride salt. A patent for the synthesis of related oxetan-3-ylmethanamines describes a similar final step where a dibenzyl-protected amine precursor is deprotected via hydrogenation in the presence of palladium on carbon, followed by treatment with HCl to yield the desired primary amine hydrochloride. google.com

A summary of a plausible synthetic route is presented in the table below:

StepReactantsReagents and ConditionsProduct
1Oxetan-3-one, Diethyl cyanomethylphosphonateSodium hydride, 1,2-Dimethoxyethane2-(Oxetan-3-ylidene)acetonitrile
22-(Oxetan-3-ylidene)acetonitrileH2, Ni/Cr2O3 or Pd/C catalyst2-(Oxetan-3-yl)ethanamine
32-(Oxetan-3-yl)ethanamineHydrochloric acid2-(Oxetan-3-yl)ethanamine hydrochloride

Identification of Unexplored Reactivity and Transformations of this compound

The reactivity of this compound presents a fertile ground for further investigation, primarily centered around the interplay between the primary amine and the strained oxetane (B1205548) ring.

One area of unexplored reactivity is the intramolecular cyclization or rearrangement reactions. Under specific conditions, the primary amine could potentially act as an internal nucleophile, leading to ring-opening of the oxetane. The stability of the oxetane ring is a critical factor, with 3,3-disubstituted oxetanes generally showing greater stability. nih.govchemrxiv.org However, the presence of an internal nucleophile like an amine can facilitate ring-opening, especially under acidic conditions. nih.gov The hydrochloride salt form of the title compound likely stabilizes the amine against acting as a nucleophile, but this reactivity could be unmasked under basic conditions.

Furthermore, the development of novel transformations involving the primary amine group in the presence of the oxetane ring is an area ripe for exploration. This could include selective N-alkylation, N-arylation, or acylation reactions where the oxetane moiety remains intact. A comprehensive study on the tolerance of the oxetane core in 2-(oxetan-3-yl)ethanamine to a wide range of reaction conditions would be highly valuable for its application as a building block in organic synthesis. chemrxiv.orgrsc.org

Potential for Novel Applications in Emerging Fields of Chemistry (e.g., sustainable synthesis, new materials)

The unique properties of this compound suggest its potential for application in emerging fields of chemistry beyond its immediate use as a building block in medicinal chemistry.

In the realm of sustainable synthesis , the development of green and efficient synthetic routes to this and other functionalized oxetanes is an ongoing area of interest. researchgate.net Biocatalytic methods, for instance, could offer a more sustainable approach to the synthesis of chiral oxetane derivatives. researchgate.net Furthermore, the use of 2-(oxetan-3-yl)ethanamine as a ligand in catalysis could be explored. The presence of both a primary amine and an ether-like oxetane could allow for unique coordination properties with metal centers, potentially leading to novel catalysts for sustainable chemical transformations.

In the field of new materials , the incorporation of the rigid and polar oxetane scaffold into polymers could lead to materials with novel properties. The primary amine of 2-(oxetan-3-yl)ethanamine provides a convenient handle for polymerization reactions, such as the formation of polyamides or polyimides. The resulting polymers might exhibit enhanced thermal stability, altered solubility profiles, or unique conformational preferences due to the presence of the strained four-membered ring.

Challenges and Opportunities in Scalable Synthesis for Research Purposes

The scalable synthesis of this compound for broader research use presents both challenges and opportunities. A significant challenge lies in the synthesis and handling of oxetane-containing compounds, which can be prone to ring-opening under harsh conditions. nih.govchemrxiv.org The development of robust and scalable synthetic protocols that are tolerant of the oxetane ring is crucial. rsc.orgresearchgate.net While laboratory-scale syntheses of related oxetanes have been reported, process development for kilogram-scale production requires careful optimization of reaction conditions to ensure safety and efficiency. nih.govethz.ch

An opportunity lies in the development of more efficient and atom-economical methods for the synthesis of the oxetane core itself. While methods starting from diols or involving cycloadditions exist, new catalytic approaches could streamline the synthesis of functionalized oxetanes. acs.orgbeilstein-journals.orgacs.orgnih.gov For the specific synthesis of 2-(oxetan-3-yl)ethanamine, optimizing the catalytic reduction of 2-(oxetan-3-ylidene)acetonitrile to minimize side products and ensure high yields of the primary amine is a key area for process improvement. The choice of catalyst and reaction conditions will be critical for a successful and scalable process. iaea.org

Outlook for Rational Design of Oxetane-Containing Scaffolds and their Derivatives in Academic Pursuits

The rational design of novel oxetane-containing scaffolds and their derivatives is a promising avenue for academic research, with significant potential to impact various fields, most notably medicinal chemistry. The oxetane moiety is increasingly recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups, offering improvements in physicochemical properties such as solubility, metabolic stability, and lipophilicity. nih.govnih.gov

Future academic pursuits will likely focus on several key areas:

Exploration of Diverse Substitution Patterns: While 3-substituted oxetanes are common, the synthesis and evaluation of 2-substituted and disubstituted oxetane scaffolds will expand the available chemical space.

Incorporation into Complex Molecules: The development of late-stage functionalization methods to introduce the 2-(oxetan-3-yl)ethanamine moiety into complex, biologically active molecules will be a significant area of research.

Computational Studies: In silico studies can aid in the rational design of new oxetane-containing compounds with desired properties. Predicting the impact of the oxetane ring on conformation, binding affinity, and pharmacokinetic properties will guide synthetic efforts.

Development of Novel Bioisosteres: Further exploration of the oxetane ring as a bioisostere for other functional groups beyond carbonyl and gem-dimethyl groups could lead to the discovery of novel drug candidates. The ability of the oxetane to act as a hydrogen bond acceptor and to introduce conformational rigidity can be strategically exploited in drug design. acs.orgnih.gov

The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of oxetane-containing compounds will undoubtedly fuel further innovation in academic and industrial research.

Q & A

Q. What are the recommended synthetic pathways for 2-(Oxetan-3-yl)ethanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling oxetane derivatives with ethylamine precursors. A validated approach includes:

  • Step 1 : Protection of the amine group using tert-butyl carbamate (Boc) to prevent side reactions during oxetane ring formation .
  • Step 2 : Nucleophilic substitution or Mitsunobu reactions to introduce the oxetan-3-yl moiety. Solvent selection (e.g., THF or DMF) and temperature control (0–25°C) are critical to minimize epimerization.
  • Step 3 : Deprotection with HCl/dioxane to yield the hydrochloride salt.
    Optimization may involve adjusting stoichiometry (1.2–1.5 equivalents of oxetane reagent) and monitoring pH during salt formation to ensure crystalline purity.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the oxetane ring’s presence (δ ~4.5–5.0 ppm for oxetane protons) and amine proton integration .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. For example, a melting point of 137.1°C and unit-cell parameters can validate structural homogeneity .
  • High-Resolution Mass Spectrometry (HRMS) : Match observed m/z values with theoretical molecular weights (e.g., C5_5H10_{10}F2_2N2_2·HCl: ESI-MS m/z 137.1 [M+H]+^+) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential HCl vapor release .
  • Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation. Monitor for discoloration or clumping, which indicate instability .
  • Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How does this compound interact with biological targets such as HSP90?

Molecular docking studies reveal that the oxetane ring and ethylamine backbone form hydrogen bonds with key residues (e.g., GLU527 and TYR604 in HSP90).

  • Methodology : Perform in silico docking (AutoDock Vina) followed by surface plasmon resonance (SPR) to validate binding affinity (Kd_d values).
  • Data Interpretation : Compare interaction patterns with tryptamine derivatives (e.g., Compound 1 in ) to assess oxetane’s role in enhancing binding specificity .

Q. How can researchers resolve contradictions between solubility data and observed bioactivity?

  • Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMSO) versus aqueous buffers (pH 4–7). Note that hydrochloride salts often exhibit higher aqueous solubility but may aggregate in physiological conditions.
  • Salt Formulation : Compare hydrochloride with other salts (e.g., acetate) to improve pharmacokinetic profiles. For example, solubility in PBS (pH 7.4) may increase from 2.1 mg/mL (HCl) to 5.8 mg/mL (acetate) .

Q. What advanced techniques are recommended for analyzing crystallographic data?

  • SHELX Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model thermal displacement parameters and hydrogen bonding networks. For twinned crystals, apply TWINLAW to refine overlapping lattices .
  • Validation Tools : Check Rfree_{free} values (≤0.25) and Ramachandran plots (≥95% in favored regions) to ensure model accuracy .

Q. How does the compound’s stability vary under different temperature and pH conditions?

  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., new peaks at tR_R = 8.2 min indicate oxetane ring opening).
  • pH-Dependent Stability : At pH < 3, the hydrochloride salt remains stable, but above pH 7, hydrolysis of the oxetane ring occurs, forming diols. Use buffered solutions (pH 4–6) for in vitro assays .

Q. What strategies improve pharmacological assay reproducibility for this compound?

  • Dose-Response Calibration : Pre-dissolve in DMSO (10 mM stock) and dilute in assay buffer to avoid solvent interference (<1% DMSO final).
  • Positive Controls : Include tryptamine hydrochloride (anti-plasmodial activity, IC50_{50} = 1.2 µM) to benchmark potency .
  • Data Normalization : Use Z-factor analysis (Z′ ≥ 0.5) to validate assay robustness across replicates .

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